molecular formula C6H8BrN3O2 B12879454 Ethyl 4-bromo-1-methyl-1H-1,2,3-triazole-5-carboxylate

Ethyl 4-bromo-1-methyl-1H-1,2,3-triazole-5-carboxylate

Cat. No.: B12879454
M. Wt: 234.05 g/mol
InChI Key: RWUVOXWRMFVDTH-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-1-methyl-1H-1,2,3-triazole-5-carboxylate is a heterocyclic compound that belongs to the class of triazoles Triazoles are five-membered ring structures containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-bromo-1-methyl-1H-1,2,3-triazole-5-carboxylate can be synthesized through a multi-step process. One common method involves the reaction of 1-methyl-1H-1,2,3-triazole with ethyl bromoacetate under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: 1-methyl-1H-1,2,3-triazole and ethyl bromoacetate.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Procedure: The starting materials are mixed in a suitable solvent, such as ethanol or acetonitrile, and heated to reflux. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-1-methyl-1H-1,2,3-triazole-5-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction: The triazole ring can be oxidized or reduced under specific conditions, leading to the formation of different oxidation states.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and appropriate ligands.

Major Products Formed

    Substitution: Formation of new triazole derivatives with different substituents.

    Oxidation/Reduction: Various oxidation states of the triazole ring.

    Coupling: Complex triazole-containing structures.

Scientific Research Applications

Ethyl 4-bromo-1-methyl-1H-1,2,3-triazole-5-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including antiviral and anticancer compounds.

    Materials Science: The compound can be incorporated into polymers and other materials to enhance their properties, such as thermal stability and conductivity.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: Used in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-bromo-1-methyl-1H-1,2,3-triazole-5-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of the target molecules. The bromine atom can also participate in halogen bonding, further modulating the compound’s effects.

Comparison with Similar Compounds

Ethyl 4-bromo-1-methyl-1H-1,2,3-triazole-5-carboxylate can be compared with other triazole derivatives, such as:

    Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate: Lacks the bromine atom, leading to different reactivity and applications.

    4-Bromo-1-methyl-1H-1,2,3-triazole: Lacks the ethyl carboxylate group, affecting its solubility and chemical behavior.

    1-Methyl-1H-1,2,3-triazole-5-carboxylate: Similar structure but without the bromine atom, resulting in different substitution patterns.

This compound is unique due to the presence of both the bromine atom and the ethyl carboxylate group, which confer distinct chemical properties and reactivity.

Biological Activity

Ethyl 4-bromo-1-methyl-1H-1,2,3-triazole-5-carboxylate (CAS Number: 1393558-63-8) is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities, including antibacterial, antifungal, and anticancer properties. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound.

PropertyValue
Molecular FormulaC₆H₈BrN₃O₂
Molecular Weight234.05 g/mol
DensityNot Available
Melting PointNot Available
Boiling PointNot Available

Synthesis

This compound can be synthesized through various methods involving the reaction of bromoacetate with triazole derivatives. The synthetic pathway typically involves the formation of the triazole ring followed by carboxylation to yield the final product .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of triazole derivatives. This compound exhibits significant antibacterial activity against various pathogens. For instance, compounds derived from triazoles have shown effectiveness against Escherichia coli and Staphylococcus aureus, suggesting that ethyl 4-bromo derivatives may also possess similar properties .

Anticancer Properties

The anticancer efficacy of this compound has been investigated in several studies. In vitro assays indicate that this compound can inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and liver cancer (HEPG-2) . The mechanism appears to involve apoptosis induction through modulation of key proteins such as Bcl-2 and caspases, leading to increased cell death in cancerous cells .

Mechanistic Insights

The biological mechanisms underlying the activity of this compound are complex and involve:

  • Apoptosis Induction : The compound has been shown to enhance cleaved PARP and caspase levels while reducing Bcl-2 expression in treated cells .
  • Cell Cycle Arrest : Studies indicate that it may induce G2/M phase arrest in cancer cells, further contributing to its anticancer effects .

Case Studies

Case Study 1: Anticancer Efficacy

In a study examining the effects of various triazole derivatives on MCF-7 cells, ethyl 4-bromo derivatives demonstrated an IC₅₀ value comparable to established chemotherapeutic agents. The study found that these compounds significantly inhibited cell growth and induced apoptosis through caspase activation pathways .

Case Study 2: Antimicrobial Screening

Another study assessed the antimicrobial properties of triazoles against common bacterial strains. Ethyl 4-bromo derivatives were among those tested and showed promising results with minimum inhibitory concentrations (MICs) indicating effective bacterial growth inhibition .

Properties

IUPAC Name

ethyl 5-bromo-3-methyltriazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrN3O2/c1-3-12-6(11)4-5(7)8-9-10(4)2/h3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWUVOXWRMFVDTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=NN1C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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